

The Role of DS-1001b in Epigenetic Regulation of Cancer: A Technical Guide

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Compound of Interest

Compound Name: DS-1001b

Cat. No.: B15142903

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Executive Summary

DS-1001b is a potent, orally bioavailable, and blood-brain barrier-penetrant small molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), specifically targeting the R132H and R132C variants. In cancer, particularly in gliomas, chondrosarcomas, and acute myeloid leukemia (AML), mutations in IDH1 lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG). Elevated 2-HG levels competitively inhibit α -ketoglutarate-dependent dioxygenases, including histone and DNA demethylases, resulting in widespread epigenetic dysregulation and a block in cellular differentiation, thereby promoting tumorigenesis. **DS-1001b** reverses these epigenetic aberrations by reducing 2-HG levels, leading to the restoration of normal histone and DNA methylation patterns and subsequent anti-tumor effects. This guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental methodologies related to **DS-1001b**'s role in the epigenetic regulation of cancer.

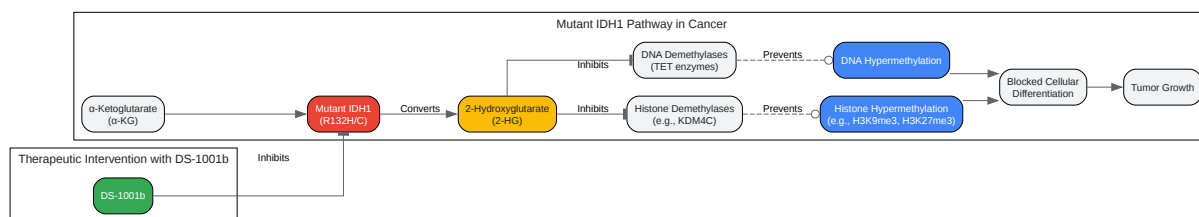
Mechanism of Action: Reversing Oncometabolite-Driven Epigenetic Dysregulation

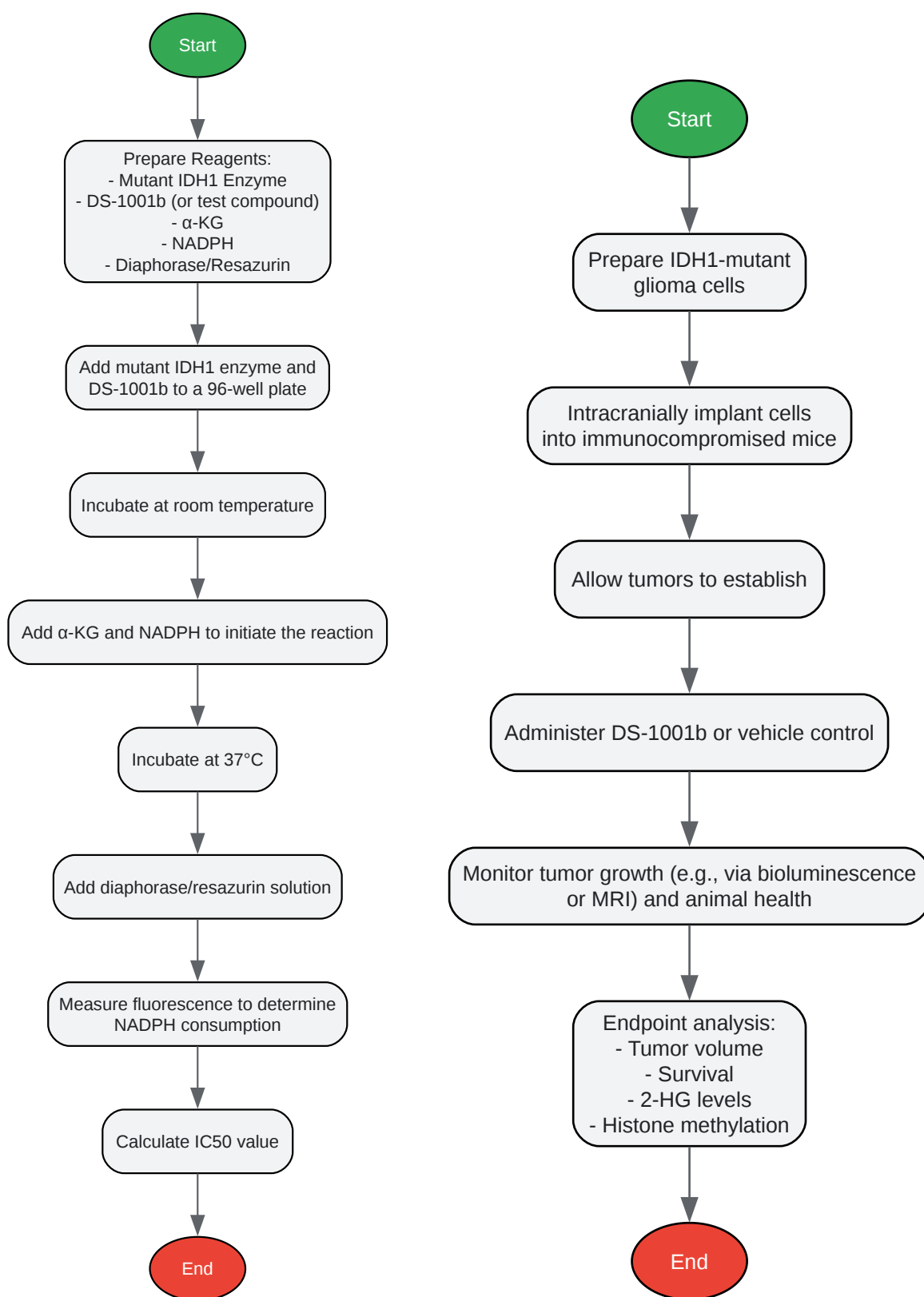
Mutations in the IDH1 enzyme are a key driver in several cancers. The wild-type IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to α -ketoglutarate (α -KG). However, the

mutated form of IDH1 gains a new function: the reduction of α -KG to 2-HG.[1] This accumulation of 2-HG is a central event in the pathology of IDH1-mutant cancers.[2]

The primary mechanism by which 2-HG promotes cancer is through the competitive inhibition of α -KG-dependent dioxygenases. This family of enzymes includes histone lysine demethylases (KDMs) and the TET family of DNA hydroxylases, which are crucial for maintaining the epigenetic landscape of a cell.[3] By inhibiting these enzymes, 2-HG leads to a global hypermethylation of histones and DNA, which in turn alters gene expression, blocks cellular differentiation, and promotes cancer growth.[3] Key histone marks affected include the repressive marks H3K9me3 and H3K27me3.[4][5]

DS-1001b acts as a selective inhibitor of the mutant IDH1 enzyme, thereby blocking the production of 2-HG.[6][7] This reduction in intracellular 2-HG levels relieves the inhibition of histone and DNA demethylases, leading to a reversal of the hypermethylation state and a reprogramming of the epigenetic landscape towards a more normal cellular state.[6]





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